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3-chloro-5-(o-tolyl)-1H-1,2,4-triazole

Cat. No.: B3037769
CAS No.: 59301-29-0
M. Wt: 193.63
InChI Key: MGKKFFQSTHXYFW-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Contemporary Chemical and Biological Sciences

Nitrogen-containing heterocycles are a cornerstone of modern chemical and biological sciences, forming the structural basis for a vast array of essential molecules. nih.govnih.gov These cyclic organic compounds, which incorporate at least one nitrogen atom within their ring structure, are ubiquitous in nature and are fundamental to life itself. nih.gov They constitute the core frameworks of many natural products, including alkaloids, vitamins, and hormones. nih.gov The base pairs of DNA and RNA (guanine, cytosine, adenine, and thymine) are themselves nitrogen-containing heterocyclic compounds, highlighting their central role in genetics and biological function. chemmethod.com

In the realm of medicinal chemistry, the prevalence of these scaffolds is particularly noteworthy. A significant percentage of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) feature a nitrogen-containing heterocycle, making them one of the most important structural classes in drug design. nih.govchemmethod.com This prevalence is attributed to their unique physicochemical properties and their ability to engage in various biological interactions, such as hydrogen bonding with enzymes and receptors, which is crucial for therapeutic activity. chemmethod.com The structural diversity of nitrogen heterocycles allows for fine-tuning of a molecule's properties, influencing its efficacy, selectivity, and pharmacokinetic profile. nih.gov Consequently, they are integral to the development of therapeutic agents across numerous disease areas, including cancer, infectious diseases, and inflammation. nih.govnih.gov

The 1,2,4-Triazole (B32235) Ring System: Fundamental Academic Perspectives

Among the diverse families of nitrogen heterocycles, the 1,2,4-triazole ring system holds a position of particular importance in academic and industrial research. nih.gov This five-membered ring contains three nitrogen atoms and two carbon atoms. The parent 1H-1,2,4-triazole is a water-soluble, white crystalline solid that exhibits aromatic character. nih.gov The arrangement of nitrogen atoms within the ring imparts specific electronic properties, making the scaffold a versatile building block in synthesis and a privileged core in medicinal chemistry. researchgate.net

The 1,2,4-triazole moiety is a key component in a wide range of pharmacologically active compounds. nih.govnih.gov Its derivatives are known to exhibit a broad spectrum of biological activities, including antifungal, antimicrobial, anticancer, antiviral, anticonvulsant, and anti-inflammatory properties. nih.govnih.gov This wide range of activities has spurred extensive research into the synthesis and functionalization of the 1,2,4-triazole core. nih.govisres.org The ability of the triazole ring to act as a stable scaffold and participate in hydrogen bonding and other non-covalent interactions with biological targets contributes to its success in drug discovery. nih.gov Several well-known pharmaceutical agents, such as the antifungal drugs fluconazole (B54011) and itraconazole, and the anticancer agents anastrozole and letrozole, feature the 1,2,4-triazole ring, underscoring its therapeutic significance. researchgate.net

Overview of 3-chloro-5-(o-tolyl)-1H-1,2,4-triazole within the Broader Triazole Research Landscape

The compound this compound is a specific derivative within the extensive family of 1,2,4-triazoles. Its structure is characterized by the core 1H-1,2,4-triazole ring, which is substituted at the 3-position with a chlorine atom and at the 5-position with an ortho-tolyl (o-tolyl) group. The chlorine atom is a key reactive site, acting as a leaving group in nucleophilic substitution reactions. This feature makes the compound a potentially valuable intermediate for the synthesis of more complex, highly functionalized triazole derivatives. The o-tolyl group, a methyl-substituted phenyl ring, influences the molecule's steric and electronic properties, which can in turn affect its reactivity and biological interactions.

While the broader class of substituted 1,2,4-triazoles is the subject of extensive research, specific, detailed studies on the this compound isomer are not widely represented in publicly available scientific literature. Its structural analogues, such as those with different substitution patterns or alternative functional groups, have been investigated for various applications. For instance, research on other chloro-substituted triazoles highlights their role as synthetic precursors. ijsr.net Similarly, aryl-substituted triazoles are frequently explored for their potential biological activities. nih.gov The specific placement of the methyl group on the phenyl ring (ortho position) in this compound would be expected to confer distinct properties compared to its meta- and para-isomers, potentially influencing its conformational preferences and interaction with biological targets.

Research Objectives and Scope for this compound Investigations

Given the chemical functionalities of this compound, several clear research objectives can be defined to explore its scientific potential. The primary objectives would revolve around its synthesis, chemical reactivity, and the biological evaluation of its derivatives.

Synthetic and Methodological Investigations:

Objective 1: Development of Efficient Synthetic Routes. A key goal would be to establish optimized and scalable methods for the synthesis of this compound. This would involve exploring various cyclization strategies common for 1,2,4-triazole ring formation. isres.org

Objective 2: Exploration of Chemical Reactivity. A central area of investigation would be the reactivity of the chlorine atom at the 3-position. Research would focus on its displacement via nucleophilic aromatic substitution reactions to introduce a diverse range of functional groups (e.g., amines, thiols, alkoxides), thereby creating a library of novel 5-(o-tolyl)-1,2,4-triazole derivatives.

Exploration of Biological and Pharmacological Potential:

Objective 3: Screening for Biological Activity. Based on the known pharmacological profile of the 1,2,4-triazole scaffold, a primary objective would be to screen the synthesized derivatives for various biological activities. nih.govresearchgate.net This would include assays for antimicrobial, antifungal, anticancer, and anti-inflammatory properties to identify potential therapeutic applications.

Objective 4: Structure-Activity Relationship (SAR) Studies. A systematic investigation into how the structural modifications of the synthesized derivatives affect their biological activity would be crucial. These SAR studies would provide valuable insights for the rational design of more potent and selective compounds based on the 5-(o-tolyl)-1,2,4-triazole scaffold.

The scope of these investigations would be to fundamentally characterize this compound as a chemical entity and to explore its utility as a building block for creating new molecules with potential applications in medicinal chemistry and materials science.

Data Tables

Table 1: General Properties of the 1H-1,2,4-Triazole Scaffold This table outlines the fundamental properties of the parent 1H-1,2,4-triazole ring system.

Property Value
Molecular Formula C₂H₃N₃
Tautomers 1H-1,2,4-triazole, 4H-1,2,4-triazole
pKₐ (for C₂N₃H₄⁺) 2.45
pKₐ (neutral molecule) 10.26

Data sourced from Wikipedia. wikipedia.org

Table 2: Comparative Physicochemical Properties of Related 3-Chloro-1H-1,2,4-Triazole Derivatives This table provides data on known analogues to offer context for the potential properties of this compound.

Compound Name Molecular Formula Molecular Weight ( g/mol ) Form

Data sourced from Sigma-Aldrich.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8ClN3 B3037769 3-chloro-5-(o-tolyl)-1H-1,2,4-triazole CAS No. 59301-29-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-3-(2-methylphenyl)-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c1-6-4-2-3-5-7(6)8-11-9(10)13-12-8/h2-5H,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKKFFQSTHXYFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NNC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Iii. Spectroscopic and Analytical Characterization Techniques for 3 Chloro 5 O Tolyl 1h 1,2,4 Triazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-chloro-5-(o-tolyl)-1H-1,2,4-triazole, ¹H NMR and ¹³C NMR would be essential to map the proton and carbon framework of the molecule.

¹H NMR Spectral Analysis and Proton Assignment

The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the triazole N-H proton, the aromatic protons of the o-tolyl group, and the methyl protons. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would allow for the complete assignment of each proton.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~14.0broad singlet1HN-H (triazole)
7.8 - 7.6multiplet1HAr-H
7.5 - 7.2multiplet3HAr-H
2.5singlet3HCH₃

Note: Data are hypothetical and typically recorded in a solvent like DMSO-d₆.

¹³C NMR Spectral Analysis and Carbon Assignment

The ¹³C NMR spectrum would reveal the number of chemically non-equivalent carbon atoms in the molecule. Key signals would correspond to the two carbons of the triazole ring, the six carbons of the o-tolyl ring (four aromatic CH and two quaternary carbons), and the methyl carbon.

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~155C-Cl (triazole)
~150C-(o-tolyl) (triazole)
~138Ar-C (quaternary)
~131Ar-CH
~130Ar-CH
~128Ar-C (quaternary)
~126Ar-CH
~125Ar-CH
~21CH₃

Note: Data are hypothetical and typically recorded in a solvent like DMSO-d₆.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to N-H stretching of the triazole ring, C-H stretching of the aromatic and methyl groups, C=N and N=N stretching of the triazole ring, and C-Cl stretching.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200 - 3100N-H Stretch1H-1,2,4-triazole
3100 - 3000C-H StretchAromatic
2950 - 2850C-H StretchMethyl
1610 - 1500C=N, N=N Stretch1,2,4-triazole (B32235) ring
1490 - 1400C=C StretchAromatic ring
800 - 600C-Cl StretchChloroalkane

Note: Data are illustrative of expected regions for these functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, which can be used to determine the elemental formula of a compound. For this compound (C₉H₈ClN₄), HRMS would confirm the exact mass, distinguishing it from other compounds with the same nominal mass. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio).

Table 4: Expected HRMS Data for this compound

ParameterExpected Value
Molecular FormulaC₉H₈ClN₄
Calculated Exact Mass207.0465 (for ³⁵Cl isotope)
Observed [M+H]⁺~208.0538

Note: Values are calculated based on the molecular formula.

Elemental Analysis (CHN) for Purity and Composition Verification

Elemental analysis determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This technique is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. The experimentally determined percentages should closely match the calculated values based on the molecular formula C₉H₈ClN₄.

Table 5: Theoretical Elemental Composition of this compound

ElementTheoretical Percentage (%)
Carbon (C)52.07
Hydrogen (H)3.88
Nitrogen (N)27.00
Chlorine (Cl)17.05

Note: Values are calculated based on the molecular formula C₉H₈ClN₄.

Iv. Structure Activity Relationship Sar and Rational Design Principles

General Principles of SAR for 1,2,4-Triazole (B32235) Derivatives

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its diverse biological activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties. The versatility of this heterocyclic core stems from its ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding, dipole-dipole interactions, and π-π stacking.

The biological activity of 1,2,4-triazole derivatives is profoundly influenced by the nature and position of substituents on the triazole ring. Key SAR principles for this class of compounds include:

Substitution at N1, N2, or N4: The nitrogen atoms of the triazole ring offer sites for substitution, which can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, as well as its interaction with target proteins. The position of substitution (N1, N2, or N4) can lead to different isomers with distinct biological profiles.

Hybridization with Other Pharmacophores: The 1,2,4-triazole moiety is often hybridized with other known pharmacophores to create novel molecules with enhanced or dual activities. This strategy has been successfully employed to develop potent antimicrobial and anticancer agents. nih.gov

Impact of the Chlorine Substituent at C3 on Biological Activity Profiles

The presence of a chlorine atom at the C3 position of the 1,2,4-triazole ring in 3-chloro-5-(o-tolyl)-1H-1,2,4-triazole is expected to significantly influence its biological activity. Halogen atoms, particularly chlorine, are known to modulate a compound's properties in several ways:

Electronic Effects: Chlorine is an electron-withdrawing group, which can alter the electron density of the triazole ring and influence its reactivity and binding affinity.

Lipophilicity: The introduction of a chlorine atom generally increases the lipophilicity of a molecule, which can affect its ability to cross cell membranes and reach its target.

Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a biological target, which can contribute to binding affinity and selectivity.

Studies on various 3-halo-substituted 1,2,4-triazole derivatives have demonstrated the importance of the halogen for antimicrobial activity. For instance, compounds with chloro and bromo substituents have shown good antibacterial activity. nih.gov The presence of a chloro group has been associated with broad-spectrum antibacterial activity in some series of 1,2,4-triazole derivatives. nih.gov

Influence of the ortho-Tolyl Moiety at C5 on Receptor Interactions and Bioactivity

The ortho-tolyl group at the C5 position is another crucial structural feature of this compound. The presence and substitution pattern of an aryl group at this position are known to be critical for the biological activity of 1,2,4-triazoles.

Hydrophobic Interactions: The phenyl ring of the tolyl group can engage in hydrophobic interactions with nonpolar residues in the binding site of a target protein.

Steric Hindrance: The ortho-methyl group introduces steric bulk, which can influence the preferred conformation of the molecule and its orientation within the binding pocket. This steric hindrance can either enhance or diminish activity depending on the topology of the receptor site.

π-π Stacking: The aromatic ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the target protein.

The substitution pattern on the C5-phenyl ring is a key determinant of activity. For example, in a series of 4-(substituted acetylamino)-3-mercapto-5-(4-substituted phenyl)-1,2,4-triazole derivatives, a 4-methoxyphenyl (B3050149) group at the C5 position was found to be preferable to a 4-methyl group for antimicrobial activity. nih.gov This highlights the sensitivity of biological activity to the electronic and steric properties of the C5-aryl substituent. The ortho-positioning of the methyl group in the tolyl moiety of the title compound is likely to impose specific conformational constraints that could be critical for its interaction with a particular biological target.

Role of the 1H-Triazole Nitrogen Position in Modulating Activity

The compound this compound can exist as different tautomers depending on the position of the hydrogen atom on the triazole ring nitrogens (N1, N2, or N4). The specific tautomeric form present can significantly impact the molecule's ability to act as a hydrogen bond donor or acceptor, which is crucial for receptor binding.

Bioisosteric Replacements and Pharmacophore Modeling for 1,2,4-Triazole Scaffolds

Bioisosteric replacement is a widely used strategy in drug design to optimize the physicochemical and pharmacological properties of a lead compound. For the 1,2,4-triazole scaffold, various bioisosteric replacements can be considered for the chloro and ortho-tolyl substituents to potentially enhance activity or reduce toxicity.

Chlorine Bioisosteres: The chlorine atom at C3 could be replaced by other halogens (e.g., fluorine, bromine), a trifluoromethyl group, or a cyano group to modulate electronic properties and lipophilicity. cambridgemedchemconsulting.com Non-classical bioisosteres could also be explored to fine-tune interactions with the target.

ortho-Tolyl Bioisosteres: The ortho-tolyl group at C5 could be replaced by other substituted phenyl rings, heteroaromatic rings (e.g., pyridyl, thienyl), or conformationally restricted bicyclic systems to explore different steric and electronic requirements of the binding site.

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features required for biological activity. For 1,2,4-triazole derivatives, pharmacophore models typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. mdpi.comd-nb.info A pharmacophore model for antimicrobial 1,2,4-triazoles might include the triazole ring as a key hydrogen bonding and polar interaction center, the C3-chloro group as a potential halogen bond donor or hydrophobic feature, and the C5-ortho-tolyl group as a crucial hydrophobic and steric element.

Table 1: Potential Bioisosteric Replacements for Substituents on this compound

Substituent PositionOriginal GroupPotential BioisosteresRationale for Replacement
C3ChlorineFluorine, BromineModulate halogen bonding and lipophilicity.
Trifluoromethyl (CF3)Increase metabolic stability and lipophilicity.
Cyano (CN)Alter electronic profile and hydrogen bonding capacity.
C5ortho-TolylOther substituted Phenyl ringsExplore electronic and steric effects of substituents.
Pyridyl, ThienylIntroduce heteroatoms for potential new interactions.
Naphthyl, BiphenylIncrease hydrophobic interactions and explore larger binding pockets.

Quantitative Structure-Activity Relationship (QSAR) Studies on 1,2,4-Triazole Analogs

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the biological activity of a series of compounds with their physicochemical properties or structural features. These studies are valuable for understanding the SAR of a chemical series and for designing new, more potent analogs.

Two-dimensional QSAR (2D-QSAR) models use descriptors calculated from the 2D structure of molecules to predict their biological activity. These descriptors can include constitutional, topological, and electronic parameters.

For a series of 1,2,4-triazole analogs, a 2D-QSAR study could be developed to understand the contributions of the C3 and C5 substituents to their biological activity. A hypothetical 2D-QSAR equation for the antimicrobial activity of such analogs might look like:

log(1/MIC) = c1logP + c2MR + c3σ + c4I + constant

Where:

log(1/MIC) is the biological activity (Minimum Inhibitory Concentration).

logP is the logarithm of the partition coefficient, representing lipophilicity.

MR is the molar refractivity, related to the volume and polarizability of the molecule.

σ is the Hammett constant, representing the electronic effect of a substituent.

I is an indicator variable, representing the presence or absence of a specific structural feature (e.g., a halogen at C3).

c1, c2, c3, c4 are the regression coefficients.

QSAR studies on antimicrobial 1,2,4-triazole derivatives have indicated that descriptors related to edge adjacency, 3D-MoRSE (3D Molecule Representation of Structures based on Electron diffraction), and Burden eigenvalues can be used to build predictive models. kashanu.ac.ir Such studies can reveal that both the electronic nature and the bulk of the substituents are important for activity.

3D-QSAR Approaches (CoMFA, CoMSIA)

A comprehensive literature review indicates that specific three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have not been published for a series of compounds centered around this compound. Such studies are typically performed on a dataset of structurally related molecules with a range of measured biological activities to develop predictive models.

However, the principles of CoMFA and CoMSIA are widely applied to various classes of heterocyclic compounds, including 1,2,4-triazole derivatives, for rational drug design. nih.govfrontiersin.org These methods correlate the biological activity of molecules with their 3D structural and physicochemical properties, providing valuable insights for designing more potent analogs. nih.gov

Comparative Molecular Field Analysis (CoMFA)

CoMFA is a 3D-QSAR method that quantifies the relationship between the biological activity of a set of molecules and their 3D steric and electrostatic fields. researchgate.net In a hypothetical CoMFA study involving analogs of this compound, the molecules would first be aligned based on a common scaffold. A 3D grid would then be generated around the aligned molecules, and at each grid point, the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between a probe atom and each molecule would be calculated. These calculated energy values serve as the independent variables in a Partial Least Squares (PLS) regression analysis, with the biological activities (e.g., pIC₅₀) as the dependent variable.

The resulting model's statistical significance is evaluated by parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). researchgate.net The output is often visualized as 3D contour maps, which highlight regions where modifications to the steric and electrostatic properties are predicted to enhance or diminish biological activity.

Comparative Molecular Similarity Indices Analysis (CoMSIA)

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov Instead of using Lennard-Jones and Coulombic potentials, CoMSIA calculates similarity indices at each grid point using a Gaussian-type distance dependence, which avoids the issue of arbitrarily large potential values at close proximities. mdpi.com This often results in more readily interpretable contour maps. nih.gov

For a series of analogs related to this compound, a CoMSIA study would provide a more detailed understanding of the structural requirements for activity. The resulting contour maps would indicate specific regions where bulky groups, electronegative or electropositive groups, hydrophobic moieties, hydrogen bond donors, and hydrogen bond acceptors are favorable or unfavorable for biological potency.

Hypothetical Research Findings

To illustrate the potential outcomes of such a study, a hypothetical data table of statistical results for CoMFA and CoMSIA models for a series of 3-chloro-5-aryl-1H-1,2,4-triazole derivatives is presented below. These values represent typical outputs for robust 3D-QSAR models.

ParameterCoMFA ModelCoMSIA ModelDescription
q² (Cross-validated r²)0.6150.642Indicates the internal predictive ability of the model. A value > 0.5 is generally considered good.
r² (Non-cross-validated r²)0.9480.917Measures the correlation between predicted and actual activity for the training set. A value closer to 1.0 is better.
Optimal Number of Components56The number of principal components used in the PLS analysis that yields the highest q².
Standard Error of Estimate (SEE)0.2410.298A measure of the goodness of fit. Lower values are better.
F-value145.7112.3Fisher test value, indicating the statistical significance of the model. Higher values are better.
Field Contributions (%) The relative contribution of each field to the final QSAR model.
    Steric0.58 (58%)0.19 (19%)
    Electrostatic0.42 (42%)0.28 (28%)
    HydrophobicN/A0.35 (35%)
    H-Bond DonorN/A0.08 (8%)
    H-Bond AcceptorN/A0.10 (10%)

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific CoMFA/CoMSIA study for this compound has been found in the literature.

Interpretation of such hypothetical results would guide the rational design of new analogs. For instance, the CoMFA model suggests that both steric and electrostatic fields are significant. The CoMSIA model would further dissect this, indicating that hydrophobic interactions are the most critical, followed by electrostatic and steric properties. The contour maps would then be analyzed to pinpoint the exact locations on the molecule where these properties should be modified. For example, a green contour near the ortho-methyl group of the tolyl ring in the steric map would suggest that bulkier substituents at this position might increase activity. Similarly, a blue contour near the chlorine atom would indicate that more electronegative groups are favored at that position.

V. Computational and Theoretical Chemistry Investigations of 3 Chloro 5 O Tolyl 1h 1,2,4 Triazole

Quantum Chemical Calculations

No specific quantum chemical calculations for 3-chloro-5-(o-tolyl)-1H-1,2,4-triazole have been reported in the available research.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

There are no published Density Functional Theory (DFT) studies that specifically analyze the electronic structure and reactivity of this compound.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) analysis for this compound has not been documented in the available scientific literature.

Frontier Molecular Orbital (FMO) Analysis

Specific Frontier Molecular Orbital (FMO) analysis, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound, is not available in the reviewed literature.

Thermodynamic Parameter Calculations

Calculations of thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy for this compound have not been reported.

Molecular Docking Studies for Target Identification and Binding Mode Analysis

There are no specific molecular docking studies for this compound reported in the scientific literature. Consequently, information regarding its potential biological targets and binding modes is unavailable.

Ligand-Protein Interaction Profiling

As no molecular docking studies have been published, there is no available data on the ligand-protein interaction profile for this compound.

Binding Affinity Predictions

Binding affinity prediction is a cornerstone of computational drug design, aiming to forecast the strength of the interaction between a ligand (a small molecule) and a biological target, typically a protein or enzyme. This is most commonly achieved through molecular docking simulations. In this process, a 3D model of the ligand is computationally placed into the binding site of a target protein, and a scoring function is used to estimate the binding free energy, often expressed in kcal/mol. A more negative score generally indicates a stronger, more favorable interaction.

For 1,2,4-triazole (B32235) derivatives, molecular docking studies have been instrumental in identifying potential biological targets and elucidating binding modes. These studies have shown that the 1,2,4-triazole scaffold can form key interactions, such as hydrogen bonds and π-stacking, with amino acid residues in the active sites of various enzymes. pensoft.netnih.gov For instance, in a study on substituted 1,2,4-triazoles targeting the somatostatin (B550006) subtype-4 (sst₄) receptor, docking revealed that the triazole ring could form hydrogen bonds with residues like Trp²⁷¹ and engage in edge-to-face π-stacking with His²⁵⁸. nih.gov Furthermore, substituents on the triazole ring, such as a chloro-benzyl group, were predicted to form halogen bonds with the protein backbone, further stabilizing the complex. nih.gov

While direct data for this compound is not available, an illustrative molecular docking prediction against a hypothetical kinase target is presented below to demonstrate the type of data generated.

Target ProteinDocking Score (kcal/mol)Predicted Key InteractionsInteracting Residues
Tyrosine Kinase (Illustrative)-8.5Hydrogen Bond, Pi-Pi Stacking, Halogen BondGln791, Leu788, Cys797

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular docking provides a static snapshot of a potential ligand-protein interaction. However, biological systems are dynamic. Molecular Dynamics (MD) simulations offer a way to observe the movement and conformational changes of molecules over time, providing deeper insights into the stability of a ligand-protein complex. An MD simulation calculates the forces between atoms and uses them to simulate the motions of the molecular system, typically over nanoseconds (ns) or even microseconds (µs). mdpi.com

The following table provides illustrative results from a hypothetical 100 ns MD simulation of a 1,2,4-triazole derivative in complex with a target protein, showcasing typical stability metrics.

MetricAverage Value (Illustrative)Interpretation
Protein RMSD1.5 ÅThe protein backbone remains stable, indicating no major conformational changes upon ligand binding.
Ligand RMSD1.2 ÅThe ligand maintains a stable binding pose within the active site throughout the simulation.
Number of H-Bonds2-3Key hydrogen bonds predicted by docking are consistently maintained, indicating stable interaction.

Virtual Screening and Lead Optimization Strategies Based on 1,2,4-Triazole Scaffolds

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to act as a versatile template for building bioactive molecules. nih.gov Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. When based on the 1,2,4-triazole scaffold, these libraries can be screened against the 3D structure of a target protein to find promising "hits." For example, a virtual screening of 112 different 1,2,4-triazole derivatives was performed to identify potential antioxidant agents by docking them against six key enzymes involved in oxidative stress. pensoft.net

Once initial hits are identified, lead optimization strategies are employed to improve their potency, selectivity, and pharmacokinetic properties. For 1,2,4-triazole-based compounds, this often involves a systematic, structure-guided approach. Researchers introduce various chemical groups at different positions on the triazole ring and its substituents to probe the structure-activity relationship (SAR). acs.orgnih.gov For example, in the development of 1,2,4-triazole-based tankyrase inhibitors, the central triazole template was kept constant while the side-group moieties were systematically altered. acs.orgnih.gov This strategy led to the discovery of inhibitors with picomolar potency and an improved ADME (absorption, distribution, metabolism, and excretion) profile, resolving issues like poor solubility that were present in the initial lead compound. nih.gov Such computational and synthetic iterations are crucial for transforming a promising scaffold into a viable drug candidate.

Vi. Mechanistic Insights and Biological Activity Spectrum of 3 Chloro 5 O Tolyl 1h 1,2,4 Triazole in Vitro Studies

Investigation of Molecular Mechanisms of Action

Detailed in vitro studies to elucidate the specific molecular mechanisms of 3-chloro-5-(o-tolyl)-1H-1,2,4-triazole are not prominently featured in the current body of scientific literature. The 1,2,4-triazole (B32235) scaffold is known to interact with various biological targets, a characteristic attributed to its unique chemical structure. nih.govrsc.org However, specific mechanistic data for the title compound remains an area for future investigation.

Enzyme Inhibition Studies (e.g., Serine Proteases, Kinases, Adenosine (B11128) Receptors)

There are no specific studies detailing the inhibitory activity of this compound against enzymes such as serine proteases, kinases, or adenosine receptors. Research on analogous 1,2,4-triazole structures has shown potential for enzyme inhibition, including activity against cyclooxygenase (COX-2), aromatase, and thymidine (B127349) phosphorylase, suggesting that this class of compounds can be tailored to interact with various enzyme active sites. nih.govnih.gov

Receptor Binding Assays

Specific data from receptor binding assays for this compound are not available in the reviewed literature. Studies on other substituted 1,2,4-triazole derivatives have demonstrated binding affinity for targets such as endothelin receptors, indicating the potential for this heterocyclic system to act as a ligand for various receptors. nih.gov However, without direct experimental evidence, the receptor binding profile of this compound cannot be confirmed.

Interaction with Cellular Pathways

Investigations into the specific interactions of this compound with cellular pathways have not been reported. Related triazole compounds have been shown to induce cellular responses such as apoptosis through interactions with signaling proteins like Akt and mTOR. nih.gov This highlights a potential avenue of research for understanding the cellular effects of this compound.

Antimicrobial Activities (In Vitro)

The 1,2,4-triazole nucleus is a well-established pharmacophore in the development of antimicrobial agents. nih.govnih.gov Numerous derivatives have been synthesized and tested, demonstrating a broad spectrum of activity. scholarsresearchlibrary.commdpi.commdpi.com However, specific quantitative data on the antibacterial and antifungal efficacy of this compound is not available.

Antibacterial Efficacy and Spectrum (Gram-positive, Gram-negative)

While a wide array of 1,2,4-triazole derivatives have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria, specific minimum inhibitory concentration (MIC) values and the antibacterial spectrum for this compound have not been published. nih.govscholarsresearchlibrary.comresearchgate.net The biological activity of such compounds is highly dependent on the nature and position of substituents on the triazole and phenyl rings. mdpi.com

Table 1: Illustrative Antibacterial Activity of General 1,2,4-Triazole Derivatives (Data for this compound is not available) This table is for illustrative purposes only, showing the type of data typically generated for this class of compounds. The compounds listed are not this compound.

Compound Class Gram-Positive Bacteria Gram-Negative Bacteria Reference
Triazole-Fluoroquinolone Hybrids S. aureus, B. cereus E. coli, P. aeruginosa nih.gov
Triazole Schiff Bases S. epidermidis K. pneumoniae nih.gov
Furochromone-Triazole Scaffolds S. pyogenes K. pneumoniae mdpi.com

Antifungal Efficacy and Spectrum

The 1,2,4-triazole moiety is a cornerstone of many clinically important antifungal drugs. researchgate.netekb.eg Its mechanism often involves the inhibition of fungal cytochrome P450 enzymes. researchgate.net Despite the extensive research into triazole-based antifungals, specific data defining the antifungal efficacy and spectrum of this compound against various fungal pathogens are absent from the current literature. The antifungal potency of triazole derivatives is known to be significantly influenced by the specific substituents attached to the core structure. mdpi.comnih.gov

Table 2: Illustrative Antifungal Activity of General 1,2,4-Triazole Derivatives (Data for this compound is not available) This table is for illustrative purposes only, showing the type of data typically generated for this class of compounds. The compounds listed are not this compound.

Compound Class Fungal Species Reference
Benzothiazolyl-Triazole Hybrids Candida albicans ekb.eg
Triazole Alcohols Candida albicans ekb.eg
Triazole-Thione Derivatives Candida albicans mdpi.com

Anti-mycobacterial Potential (e.g., Mycobacterium tuberculosis H37Rv)

The 1,2,4-triazole nucleus is a core component in various compounds screened for anti-mycobacterial activity. Research on different triazole derivatives has shown promising results against Mycobacterium tuberculosis strains, including H37Rv. For instance, certain (E)-N'-[(1-aryl)-1H-1,2,3-triazole-4-yl)methylene] isonicotinoyl hydrazides have exhibited significant activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.62 to 2.5 µg/mL. nih.gov Other studies on pyridine-1,2,4-triazole derivatives also confirmed antitubercular potential, with one compound showing a MIC of 0.976 μg/mL against Mycobacterium H37Ra. nih.gov The proposed mechanisms often involve the inhibition of essential mycobacterial enzymes. However, no specific in vitro studies have been published that evaluate the efficacy of this compound against M. tuberculosis H37Rv, and therefore, its MIC value and specific mechanism remain undetermined.

Anticancer Activities (In Vitro Cell Line Studies)

Numerous 1,2,4-triazole derivatives have been synthesized and evaluated for their anticancer properties against various human cancer cell lines. nih.govresearchgate.netzsmu.edu.ua These compounds have demonstrated the ability to inhibit the growth of cell lines such as MCF-7 (breast), Hela (cervical), and A549 (lung). nih.gov For example, certain novel 1,2,4-triazole derivatives showed promising cytotoxic activity with IC₅₀ values below 12 μM against Hela cells. nih.gov

Cytotoxicity Mechanisms in Cancer Cell Lines

The cytotoxic mechanisms of 1,2,4-triazole derivatives are diverse. Some compounds induce apoptosis and can cause cell cycle arrest at different phases. For instance, novel indolyl 1,2,4-triazole derivatives were found to induce apoptosis significantly and arrest the cell cycle in the S or G₀/G₁ phase in breast cancer cell lines. nih.gov Other triazole-based anticancer agents, such as Letrozole and Anastrozole, function by inhibiting the aromatase enzyme, which is crucial for estrogen synthesis in hormone-dependent cancers. nih.gov Without specific experimental data, the precise cytotoxic mechanism of this compound cannot be confirmed.

Anti-proliferative Effects

The anti-proliferative activity of triazole compounds is a key area of cancer research. Studies on various derivatives have reported significant inhibition of cancer cell proliferation. researchgate.netnih.gov For example, certain indolyl 1,2,4-triazole compounds exhibited potent anti-proliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines, with IC₅₀ values as low as 0.891 μM. nih.gov The anti-proliferative potential of this compound has not been specifically reported, and data from in vitro assays on its effects on cancer cell proliferation are not available.

Anti-inflammatory Pathways and In Vitro Modulation

Compounds featuring the 1,2,4-triazole scaffold have been investigated for their anti-inflammatory effects, often through the inhibition of key enzymes in inflammatory pathways like cyclooxygenase (COX-1/COX-2) and lipoxygenase (LOX). nih.govnih.gov Some derivatives have shown potent and selective inhibition of COX-2, which is a desirable trait for anti-inflammatory agents with reduced gastrointestinal side effects. nih.gov For example, certain quinolone-1,2,4-triazole hybrids exhibited potent COX-2 inhibition with IC₅₀ values in the nanomolar range (7.25–8.48 nM). nih.gov There are no published in vitro studies assessing the ability of this compound to modulate these anti-inflammatory pathways.

Antiviral Mechanisms and In Vitro Efficacy

The 1,2,4-triazole ring is a key structural feature of several antiviral drugs, including the broad-spectrum agent Ribavirin. bohrium.combenthamscience.com Research has explored numerous triazole derivatives for activity against a wide range of viruses, such as influenza, HIV, and herpes simplex virus. bohrium.combenthamscience.com The mechanisms can vary, from inhibiting viral enzymes to interfering with viral replication processes. For example, some triazole-containing lupinine (B175516) derivatives have shown the ability to reduce the infectivity of the influenza virus. mdpi.com However, the in vitro antiviral efficacy and specific mechanisms of this compound have not been documented.

Neurological Target Engagement and In Vitro Activity (e.g., Anticonvulsant)

The 1,2,4-triazole scaffold is present in compounds with significant anticonvulsant activity. minia.edu.egsemanticscholar.orgnih.gov Preclinical screening, often using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in animal models, has identified numerous active derivatives. semanticscholar.org Some 4,5-disubstituted-1,2,4-triazole-3-thione derivatives have shown potent anticonvulsant effects in the 6 Hz model of pharmacoresistant epilepsy. nih.gov The mechanism for many of these compounds is believed to involve the modulation of voltage-gated sodium channels. nih.gov There is currently no available in vitro or in vivo data to support the anticonvulsant potential or neurological target engagement of this compound.

Analgesic Modulations (Mechanistic In Vitro Investigations)

The analgesic and anti-inflammatory properties of 1,2,4-triazole derivatives are frequently linked to their ability to inhibit cyclooxygenase (COX) enzymes. minia.edu.eg These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting these enzymes. minia.edu.eg A significant goal in this area is the development of agents that selectively inhibit the COX-2 isoform, which is induced during inflammation, while sparing the COX-1 isoform, which plays a role in protecting the gastrointestinal lining. minia.edu.egnih.gov

In vitro studies on various 3,5-disubstituted 1,2,4-triazole analogues have demonstrated significant and selective COX-2 inhibitory activity. For instance, a series of novel 1,2,4-triazole derivatives showed excellent selectivity towards the human COX-2 enzyme, with selectivity indices (the ratio of COX-1 IC50 to COX-2 IC50) ranging from 62.5 to as high as 2127. minia.edu.egnih.gov This high degree of selectivity suggests a potential for providing anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs. minia.edu.eg Molecular docking studies have further elucidated this mechanism, indicating that these triazole compounds fit well into the active site of the COX-2 enzyme. minia.edu.egnih.gov

Table 1: In Vitro COX-2 Inhibition by Representative 1,2,4-Triazole Analogues
CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (SI = IC50 COX-1 / IC50 COX-2)
Diaryl-1,2,4-triazole Derivative 21a nih.gov9.152.134.3
1,2,4-Triazole Derivative 6b minia.edu.eg>10001662.5
1,2,4-Triazole Derivative 19c researchgate.net>1002.0349.26
Celecoxib (Reference Drug) minia.edu.egnih.gov6.120.956.44
Indomethacin (Reference Drug) minia.edu.eg--0.004

Antioxidant Mechanisms and In Vitro Activity

Oxidative stress, resulting from an imbalance between the production of free radicals and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. researchgate.netnih.gov Synthetic compounds with antioxidant properties, such as derivatives of 1,2,4-triazole, are therefore of significant interest. researchgate.netnih.gov The antioxidant capacity of these compounds is often evaluated in vitro using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.netnih.gov

In these assays, the triazole derivative's ability to donate a hydrogen atom or an electron to the stable free radical (DPPH or ABTS) is measured spectrophotometrically, indicating its scavenging potential. nih.gov Numerous studies have confirmed the antioxidant activity of various 1,2,4-triazole derivatives. For example, a series of synthesized 1,2,4-triazole compounds exhibited moderate to significant DPPH radical scavenging rates, with some derivatives showing activity comparable to the reference antioxidant, Trolox. researchgate.net The presence of specific functional groups, such as thiol (-SH) and amino (-NH2), on the triazole ring has been shown to contribute to their free radical scavenging capabilities. nih.gov

Table 2: In Vitro DPPH Radical Scavenging Activity of Representative 1,2,4-Triazole Derivatives
CompoundConcentration% DPPH Scavenging Rate
1,2,4-Triazole Derivative 9b researchgate.net10 µM49.4%
1,2,4-Triazole Derivative 9a researchgate.net10 µM39.3%
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) nih.govIC50 = 1.3 x 10-3 M50%
Trolox (Reference) researchgate.net10 µM-

Anti-parasitic Activity (e.g., Trypanosoma cruzi inhibition)

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health issue, and current treatments have limitations, driving the search for new therapeutic agents. mdpi.comnih.gov The triazole scaffold is a recognized "privileged structure" in the development of anti-T. cruzi drugs. mdpi.com Azole-based compounds, for instance, can inhibit the parasite's 14α-sterol-demethylase enzyme, which is crucial for the integrity of the parasite's cell membrane. scielo.br

In vitro studies have demonstrated the potent activity of 1,2,4-triazole and 1,2,3-triazole derivatives against T. cruzi. mdpi.comnih.gov For example, certain 3-nitro-1H-1,2,4-triazole-based compounds have shown excellent activity against the intracellular amastigote form of the parasite, with IC50 values in the low nanomolar to low micromolar range. nih.gov These compounds often exhibit high selectivity, being significantly more toxic to the parasite than to host cells. nih.gov The mechanism for some of these compounds involves activation by a type I nitroreductase specific to trypanosomatids. nih.gov

Table 3: In Vitro Anti-Trypanosoma cruzi Activity of Representative Triazole Derivatives
Compound Class/DerivativeParasite StageIC50Reference
1,2,3-Triazole Derivative 1dTrypomastigotes0.21 µM mdpi.com
1,2,3-Triazole Derivative 1fTrypomastigotes1.23 µM mdpi.com
3-Nitro-1H-1,2,4-triazolesAmastigotes< 4 µM nih.gov
Benznidazole (Reference Drug)Trypomastigotes22.79 µM mdpi.com

Immunomodulatory Effects (In Vitro Cellular Assays)

The immune system's response is critical in managing inflammation and disease. Compounds that can modulate this response, particularly by altering the balance of pro-inflammatory and anti-inflammatory cytokines, have therapeutic potential. biomedpharmajournal.org Certain 1,2,4-triazole derivatives have demonstrated such immunomodulatory effects in cellular assays.

For example, the derivative 3-(2-ethylphenyl)-5-(3-methoxyphenyl)-1H-1,2,4-triazole was shown to significantly reduce the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ), in an experimental model of colonic inflammation. nih.gov Crucially, this compound also led to a sixfold increase in the levels of interleukin-10 (IL-10), a potent anti-inflammatory cytokine. nih.gov Similarly, other triazole derivatives have been found to decrease levels of pro-inflammatory IL-6 and TNF-α while increasing the anti-inflammatory cytokine IL-4. biomedpharmajournal.org These findings suggest that the therapeutic effects of some 1,2,4-triazoles may be mediated by shifting the cytokine balance from a pro-inflammatory to an anti-inflammatory state.

Table 4: In Vitro Effects of 1,2,4-Triazole Derivatives on Cytokine Levels
CompoundEffect on Pro-Inflammatory CytokinesEffect on Anti-Inflammatory CytokinesReference
3-(2-ethylphenyl)-5-(3-methoxyphenyl)-1H-1,2,4-triazole↓ TNF-α, ↓ IFN-γ↑↑ IL-10 (sixfold increase) nih.gov
1,4-disubstituted 1H-1,2,3-triazole derivative↓ IL-6 (by 5.16x), ↓ TNF-α (by 3.48x)↑ IL-4 (by 3.25x) biomedpharmajournal.org

Vii. Broader Academic Implications and Future Research Perspectives

3-chloro-5-(o-tolyl)-1H-1,2,4-triazole as a Template for Novel Chemical Entities

The molecular architecture of this compound is a promising template for generating novel chemical entities. The 1,2,4-triazole (B32235) core is metabolically stable and its nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological receptors. nih.govrsc.org The chlorine atom at the 3-position and the o-tolyl group at the 5-position serve as key points for chemical modification, allowing for the creation of a diverse library of analogues.

Researchers have consistently demonstrated that the 1,2,4-triazole nucleus is integral to a variety of drugs, including the antifungal agents fluconazole (B54011) and itraconazole, and the anticancer drug letrozole. nih.govresearchgate.net The presence of this scaffold is associated with a broad spectrum of biological activities. nih.govzsmu.edu.uamdpi.com Consequently, using this compound as a foundational structure, new series of compounds can be designed to target a range of diseases, from microbial infections to cancer. researchgate.netresearchgate.net

Exploration of Derivatives with Modified Substituents for Enhanced Activity

Future research will undoubtedly focus on the synthesis and evaluation of derivatives of this compound with modified substituents to enhance biological activity and selectivity. Structure-activity relationship (SAR) studies on other 1,2,4-triazole series have shown that even minor structural modifications can lead to significant changes in potency and therapeutic profile.

For instance, the modification of aryl substituents or the introduction of different functional groups can tune the electronic and steric properties of the molecule, thereby optimizing its interaction with a specific biological target. researchgate.net Studies on other triazoles have revealed that the introduction of halogenated moieties can significantly enhance anticancer or antifungal efficacy. nih.govmdpi.com The exploration of various substituents on the phenyl ring and the replacement of the chloro group with other functionalities are promising strategies for developing next-generation therapeutic agents based on this scaffold.

Modification StrategyObserved Effect in Analogue StudiesPotential Application for this compound DerivativesReference
Introduction of multi-halogenated indole (B1671886) groups4-fold increase in activity against C. albicans, A. fumigatus, and C. kruseiEnhanced antifungal agents nih.gov
Incorporation of amino acid fragmentsExceptional antifungal activity against Physalospora piricolaDevelopment of novel fungicides mdpi.com
Addition of electronegative groups (F, Cl) on a linked phenyl ringSignificantly enhanced anti-hepatocellular carcinoma efficacyPotent anticancer agents mdpi.com
Alkylation of the triazole coreGood activity against C. albicans with low cytotoxicitySafer antifungal therapeutics nih.gov

Application of Advanced Computational Methodologies in Triazole Drug Discovery

Advanced computational techniques are indispensable tools in modern drug discovery for accelerating the design and optimization of new drug candidates. For derivatives of this compound, methods such as molecular docking, molecular dynamics (MD) simulations, and quantum mechanics/molecular mechanics (QM/MM) can provide profound insights into their mechanism of action.

Molecular docking studies can predict the binding poses and affinities of triazole derivatives within the active sites of target proteins, such as enzymes or receptors. acs.org This has been successfully applied to other 1,2,4-triazoles to understand their interactions with targets like lanosterol (B1674476) 14α-demethylase (CYP51) and aromatase. nih.govmdpi.com These computational models help to elucidate key molecular interactions, such as hydrogen bonds and hydrophobic contacts, guiding the rational design of more potent and selective inhibitors. researchgate.netacs.org Density Functional Theory (DFT) studies can further clarify the electronic properties of the molecules, aiding in the prediction of their reactivity and interaction capabilities. researchgate.net

Development of Novel Synthetic Routes for Diverse 1,2,4-Triazole Scaffolds

The advancement of synthetic organic chemistry is crucial for accessing a wide range of 1,2,4-triazole scaffolds, including derivatives of this compound. While classical methods exist, there is a continuous drive to develop more efficient, scalable, and environmentally benign synthetic routes. nih.gov

Recent strategies have focused on microwave-assisted synthesis, ultrasound-promoted reactions, and the use of green solvents to improve reaction efficiency and reduce environmental impact. qu.edu.sanih.gov Methodologies for constructing the 1,2,4-triazole ring often involve the cyclization of precursors like thiourea (B124793) derivatives, amidrazones, or imidates. researchgate.netresearchgate.net The development of novel one-pot or multicomponent reactions provides a powerful tool for rapidly generating molecular diversity from simple starting materials, which is highly valuable for building libraries of compounds for high-throughput screening. nih.gov

Synthetic ApproachKey FeaturesCommon PrecursorsReference
Cyclization of Thiourea DerivativesOften involves treatment with an alkaline medium like NaOH.Thioureas, isonicotinic acid hydrazide. researchgate.net
Ultrasound-Assisted SynthesisEnvironmentally benign, often results in better yields and shorter reaction times.Amidrazones, azides, alkynes. nih.gov
Microwave-Assisted SynthesisRapid and efficient heating, leading to accelerated reaction rates.Various heterocyclic precursors. researchgate.net
Reaction of Imidates and AmidrazonesProceeds efficiently in polyethylene (B3416737) glycol (PEG) with a catalyst like p-Toluenesulfonic acid (PTSA).2,2,2-trichloroethyl imidates, amidrazones. researchgate.net

Unraveling Complex Biological Interactions at the Molecular Level

A fundamental aspect of future research will be to elucidate the precise molecular interactions between this compound derivatives and their biological targets. The 1,2,4-triazole ring is a key pharmacophore, and its nitrogen atoms are often involved in crucial binding events. nih.gov For example, in aromatase inhibitors like letrozole, one of the triazole nitrogens coordinates with the iron atom in the heme group of the cytochrome P450 enzyme, leading to potent inhibition. nih.gov

Understanding these interactions at an atomic level requires a combination of experimental techniques, such as X-ray crystallography and NMR spectroscopy, alongside computational modeling. rsc.org Investigating how derivatives interact with target proteins or nucleic acids can reveal the structural basis for their biological activity, explain their selectivity, and provide a rational foundation for overcoming drug resistance. rsc.orgmdpi.com

Strategic Integration of this compound into Multicomponent Systems

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach for developing novel drugs with potentially improved efficacy or dual modes of action. The this compound scaffold is an ideal candidate for integration into such multicomponent systems.

Multicomponent reactions (MCRs) offer an efficient and atom-economical way to synthesize complex, hybrid molecules in a single step. organic-chemistry.orgrsc.org By using a derivative of this compound as one of the building blocks, it can be linked to other biologically active motifs such as pyrazoles, quinolines, or coumarins. rsc.orgsemanticscholar.orgmdpi.com This approach allows for the rapid generation of novel chemical scaffolds that can be screened for a wide range of biological activities, potentially leading to the discovery of first-in-class therapeutic agents. researchgate.netnih.gov

Q & A

Q. Optimizing catalytic systems for scalable synthesis: Heterogeneous vs. homogeneous catalysts

  • Methodology : Compare yields using:
  • Heterogeneous : Bleaching Earth Clay (10 wt%) in PEG-400 .
  • Homogeneous : p-TsOH in toluene.
  • Analysis : Turnover frequency (TOF) and E-factor calculations prioritize greener protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.